molecular formula C10H21N3O B1482570 (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol CAS No. 1845827-93-1

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Cat. No. B1482570
CAS RN: 1845827-93-1
M. Wt: 199.29 g/mol
InChI Key: ZJBIJKOPSFUZLW-NXEZZACHSA-N
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Description

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol, also known as MEP, is an organic compound belonging to the class of pyrrolidines. It is a synthetic derivative of piperazine and has been used in many scientific research applications such as medicinal chemistry, biochemistry, and pharmacology. MEP is a colorless, crystalline solid with a melting point of 219-221 °C and a boiling point of 239-241 °C. It is soluble in methanol and ethanol, and insoluble in water. MEP has been studied for its potential therapeutic properties in various diseases and disorders.

Scientific Research Applications

Intercalating Nucleic Acids (INAs)

  • DNA and RNA Interaction : A derivative of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized and incorporated into oligodeoxynucleotides (ODN) to form intercalating nucleic acids (INAs). This incorporation slightly destabilized INA-DNA duplexes, while INA-RNA duplexes were strongly destabilized. It was found that the stabilization of a DNA three-way junction (TWJ) improved when the intercalator moiety was inserted into the junction region as a bulge (Filichev & Pedersen, 2003).

Synthesis Methods

  • Large-Scale Synthesis : A practical large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, was developed. This method achieved a 51% overall yield through an asymmetric 1,3-dipolar cycloaddition reaction, demonstrating an efficient and scalable approach for producing this compound (Kotian et al., 2005).

Iminosugar Nucleosides

  • Synthesis and Potential Applications : The synthesis of an iminosugar nucleoside, N-(pyren-1-yl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, was achieved with high yield. This compound, an analogue of 2-deoxy-D-ribose, suggests potential for further exploration in nucleoside mimicry and therapeutic applications, given its structural similarity to important biological molecules (Hassan et al., 2004).

Enantiomerically Pure Synthesis

  • Chiral Building Blocks : Asymmetric 1,3-dipolar cycloadditions were utilized to synthesize enantiomerically pure 4-substituted pyrrolidin-3-ols. These compounds serve as chiral building blocks for synthesizing enantiopure bioactive pyrrolidines, highlighting their significance in the development of chiral medicines (Karlsson & Högberg, 2001).

properties

IUPAC Name

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-2-12-3-5-13(6-4-12)9-7-11-8-10(9)14/h9-11,14H,2-8H2,1H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBIJKOPSFUZLW-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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